molecular formula C12H6F5N B3052199 2,3,4,5,6-pentafluoro-N-phenylaniline CAS No. 3947-56-6

2,3,4,5,6-pentafluoro-N-phenylaniline

Cat. No. B3052199
CAS RN: 3947-56-6
M. Wt: 259.17 g/mol
InChI Key: UKBAEJDBHSDOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentafluoro-N-phenylaniline is a chemical compound with the molecular formula C12H6F5N . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular weight of 2,3,4,5,6-Pentafluoro-N-phenylaniline is 259.175 Da . The exact structure can be found in various chemical databases .

Scientific Research Applications

Metal-Drug Complexes and Antiparasitic Activity

2,3,4,5,6-Pentafluoroaniline forms metal-drug complexes, such as cis-Pt-(2,3,4,5,6-pentafluoroaniline)₂Br₂ . Researchers have tested this complex against the promastigote forms of Leishmania donovani . Leishmaniasis is a parasitic disease, and compounds like this may offer potential antiparasitic activity.

Catalyst for Esterification and Thioesterification

2,3,4,5,6-Pentafluoroaniline plays a crucial role in the preparation of pentafluorophenylammonium triflate . This compound serves as an efficient catalyst for esterification and thioesterification reactions . These reactions are essential in organic synthesis and drug development.

Titanium Complexes with Bidentate Ligands

Researchers have used 2,3,4,5,6-pentafluoroaniline in the synthesis of various titanium complexes . These complexes feature two anionic bidentate ligands, specifically N,O-bidentate salicylaldiminato ligands . Such complexes find applications in coordination chemistry and catalysis.

Suzuki Reactions and Cross-Coupling

2,3,4,5,6-Pentafluoroaniline is a valuable building block in Suzuki reactions . These palladium-catalyzed reactions allow the synthesis of cross-coupled aromatic compounds. For instance, it contributes to the preparation of bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives . These compounds have diverse applications in materials science and organic electronics.

Derivatization for Analytical Techniques

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5N/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBAEJDBHSDOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401027
Record name 2,3,4,5,6-pentafluoro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentafluoro-N-phenylaniline

CAS RN

3947-56-6
Record name 2,3,4,5,6-pentafluoro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-pentafluoro-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-pentafluoro-N-phenylaniline
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-pentafluoro-N-phenylaniline
Reactant of Route 4
Reactant of Route 4
2,3,4,5,6-pentafluoro-N-phenylaniline
Reactant of Route 5
Reactant of Route 5
2,3,4,5,6-pentafluoro-N-phenylaniline
Reactant of Route 6
Reactant of Route 6
2,3,4,5,6-pentafluoro-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.